molecular formula C10H18N2O2 B1441504 (S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 1286207-63-3

(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No. B1441504
M. Wt: 198.26 g/mol
InChI Key: DWEFNCDGSDYVGA-VIFPVBQESA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves complex organic reactions. For example, the synthesis of “(TETRAHYDRO-2H-PYRAN-4-YL)METHANOL” involves several raw materials including ethanol, potassium hydroxide, acetone, sodium, tetrahydro-2H-pyran-4-carboxylic acid, 2,2’-dichlorodiethyl ether, tetrahydrofuran, lithium aluminum hydride, and diethyl malonate .


Molecular Structure Analysis

The molecular structure of these compounds can be complex. For instance, the molecular formula of “(TETRAHYDRO-2H-PYRAN-4-YL)METHANOL” is C6H12O2, with a molecular weight of 116.16 . The InChI key for this compound is ROTONRWJLXYJBD-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can vary. For instance, “(TETRAHYDRO-2H-PYRAN-4-YL)METHANOL” has a boiling point of 105 °C, a density of 1.000±0.06 g/cm3 (Predicted), a flash point of 61° (142°F), and is slightly soluble in water .

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound has been used in the synthesis of various heterocyclic compounds. For instance, it was involved in reactions with nucleophiles for the development of hydroxy pyrazole and hydroxy oxazole, with applications in anticancer evaluations (Gouhar & Raafat, 2015).
  • It has also been part of the synthesis of derivatives containing pyrazole moieties, which are significant in heterocyclic chemistry and known for their biological and pharmacological activities. These compounds showed moderate antibacterial and antioxidant activities (Golea Lynda, 2021).

Antimicrobial and Anticancer Agents

  • Some derivatives of this compound have shown promising results as antimicrobial and anticancer agents. For instance, a series of novel pyrazole derivatives showed higher anticancer activity than a reference drug and good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
  • In another study, derivatives of this compound were synthesized and found to exhibit good antimicrobial activity, comparable with standard drugs like ciprofloxacin and fluconazole (Kumar, Meenakshi, Kumar, & Kumar, 2012).

Development of Novel Therapies

  • This compound has been used in the synthesis of novel therapies, such as the RORγ inverse agonist GSK2981278A, a potential nonsteroidal therapy for psoriasis (Barcan et al., 2019).
  • It has also played a role in the development of central nervous system depressants, with potential anticonvulsant properties and antipsychotic effects (Butler, Wise, & Dewald, 1984).

Green Synthesis and Eco-Friendly Applications

  • The compound has been employed in green synthesis processes. For example, it was used in the synthesis of pyrano[2,3-c]phenazin-15-yl methanone derivatives under solvent-free conditions, emphasizing environmentally friendly methodologies (Taheri, Mohebat, & Moslemin, 2021).

Safety And Hazards

These compounds can have various safety and hazard considerations. For example, “(TETRAHYDRO-2H-PYRAN-4-YL)METHANOL” has hazard statements H227-H315-H318-H335 and precautionary statements P210e-P261-P280a-P305+P351+P338-P405-P501a .

properties

IUPAC Name

[(3S)-3-aminopyrrolidin-1-yl]-(oxan-4-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O2/c11-9-1-4-12(7-9)10(13)8-2-5-14-6-3-8/h8-9H,1-7,11H2/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWEFNCDGSDYVGA-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)C2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(3-Aminopyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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